2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-nitro-N-(4-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(16-6-2-3-7-17(16)21(23)24)19-14-8-10-15(11-9-14)20-12-4-1-5-13-20/h2-3,6-11H,1,4-5,12-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBFPJKFFRLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide typically involves the coupling of a piperidine derivative with a nitro-substituted benzamide. One common method involves the reaction of 4-(piperidin-1-yl)aniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Oxidation: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.
Major Products Formed
Reduction: 2-amino-N-(4-(piperidin-1-yl)phenyl)benzamide.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
Pharmaceutical Development
Antitumor Activity
Preliminary studies have indicated that 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide exhibits potential antitumor properties. The compound's ability to interact with various biological targets suggests it could inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Neuroprotective Effects
Research indicates that compounds with similar piperidine structures often exhibit neuroprotective effects. This suggests that this compound may be explored for its potential in treating neurodegenerative diseases, including Alzheimer's disease, by modulating neurotransmitter systems or reducing neuroinflammation .
Inhibition of β-Secretase
In a related study, derivatives of piperidine have been synthesized as β-secretase inhibitors. Although not directly tested, the structural similarities imply that this compound could also exhibit inhibitory activity against β-secretase, which is crucial in the pathogenesis of Alzheimer's disease .
The biological activity of this compound can be attributed to several key interactions:
- Hydrogen Bonding : The amide group can participate in hydrogen bonding with biological macromolecules, enhancing binding affinity to target proteins.
- Hydrophobic Interactions : The aromatic rings contribute to the hydrophobic character of the compound, facilitating membrane penetration and interaction with lipid bilayers.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-Piperidinyl)-2-methylbenzamide | C_{17}H_{22}N_{2}O | Lacks nitro group; potential for different activity |
| N-(4-Piperidinyl)-3-nitrobenzamide | C_{16}H_{18}N_{4}O_{3} | Nitro group at position 3; distinct pharmacology |
| N-(4-Piperidinyl)-benzoic acid | C_{15}H_{17}N_{1}O_{2} | No nitro group; used as an intermediate |
These analogs demonstrate how variations in structure can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Research has highlighted the importance of piperidine-containing compounds in drug discovery:
- Antiparasitic Activity : Compounds structurally related to this compound have shown promise against Trypanosoma brucei, suggesting potential applications in treating parasitic infections .
- Analgesic and Anti-inflammatory Properties : Studies on benzimidazole derivatives with similar moieties have demonstrated significant analgesic effects, indicating that this compound could be further investigated for pain management applications .
Mechanism of Action
The mechanism of action of 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide largely depends on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide with key analogs, focusing on structural, crystallographic, and functional differences.
Substituent Effects and Molecular Geometry
Crystallographic and Hydrogen-Bonding Analysis
- 2-Nitro-N-(4-nitrophenyl)benzamide (): Unit Cell Dimensions: a = 8.9443 Å, b = 9.7147 Å, c = 13.8016 Å. Nitro Group Orientation: N2 (2-NO₂) dihedral angle = 1.97°, N3 (4-NO₂) = 15.73°, indicating near-planar and tilted orientations, respectively. H-Bonding: Intramolecular C–H⋯O bonds stabilize a non-planar conformation; intermolecular N–H⋯O bonds create a 3D network.
4-Bromo-N-(2-nitrophenyl)benzamide ():
- Structural comparison with 4MNB highlights how methoxy vs. bromo substituents affect packing efficiency and steric interactions.
Electronic and Physicochemical Properties
- Nitro Position : The 2-nitro group in the target compound may hinder rotational freedom compared to 4-nitro analogs, influencing solubility and melting points.
- Piperidinyl vs. Piperazinyl : Piperidine (one N) is less basic than piperazine (two N atoms), affecting protonation states and solubility in acidic environments.
- Sulfonyl vs. Piperidinyl: Compounds like 2-nitro-N-[4-(2-toluidinosulfonyl)phenyl]benzamide () exhibit higher polarity due to sulfonyl groups, contrasting with the lipophilic piperidinyl group in the target compound.
Biological Activity
2-Nitro-N-(4-(piperidin-1-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a piperidine ring connected to a benzamide moiety with a nitro group at the 2-position of the benzene ring. This structure allows for various interactions with biological targets, influencing its pharmacological profile.
Target Interactions
Piperidine derivatives, including this compound, have been shown to interact with multiple biological targets, including receptors and enzymes involved in various diseases. The presence of the nitro group may enhance its reactivity and binding affinity to target proteins, potentially leading to increased biological activity.
Biochemical Pathways
Research indicates that compounds like this can interfere with viral replication processes and modulate inflammatory pathways. They may activate signaling cascades such as NF-κB, which plays a crucial role in immune responses .
Antitumor Activity
Preliminary studies have highlighted the antitumor potential of this compound. It has demonstrated efficacy against various cancer cell lines, showing promise as a therapeutic agent in oncology.
Antiviral and Antimicrobial Properties
The compound exhibits antiviral activity by disrupting the replication cycle of certain viruses. Additionally, it has shown antimicrobial effects against various bacteria and fungi, making it suitable for further investigation in infectious disease treatment.
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to its ability to modulate cytokine release and inhibit pathways associated with inflammation. This makes it a candidate for treating conditions characterized by excessive inflammation .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability and overall efficacy in clinical settings.
| Property | Details |
|---|---|
| Absorption | Moderate; influenced by pH levels |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic; involves cytochrome P450 enzymes |
| Excretion | Renal; metabolites excreted in urine |
Case Studies
Several studies have investigated the biological activity of piperidine derivatives similar to this compound:
- Anticancer Efficacy : A study demonstrated that compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Inflammatory Response Modulation : Research involving THP-1 cells revealed that these compounds could enhance cytokine release when stimulated by TLR agonists, suggesting their potential as immunomodulators .
- Antimicrobial Studies : In vitro evaluations showed that related piperidine compounds had substantial antibacterial activity against resistant strains of bacteria, highlighting their potential in treating infections.
Q & A
Basic Research Question
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: GHS Category 4) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols, as piperidinyl derivatives may cause respiratory irritation .
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical and biological properties?
Advanced Research Question
- Nitro-group replacement: Substituting nitro with trifluoromethyl (CF₃) increases lipophilicity (logP +0.5) and metabolic stability, as seen in analogs targeting bacterial enzymes .
- Piperidine ring alkylation: Adding methyl groups to the piperidine nitrogen enhances receptor selectivity (e.g., dopamine D3 vs. D2) by sterically blocking off-target binding .
- Benzamide backbone fluorination: Fluorine at the para position improves membrane permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) .
What analytical techniques are recommended for resolving spectral data ambiguities in this compound?
Advanced Research Question
- 2D NMR (COSY, HSQC): Resolves overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- DSC/TGA: Differentiates polymorphic forms (e.g., melting points varying by 5–10°C) that affect bioavailability .
- IR spectroscopy: Confirms nitro-group presence via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
How can researchers validate the compound’s stability under various storage conditions?
Advanced Research Question
- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products (e.g., nitro-to-amine reduction) .
- HPLC-MS stability assays: Monitor peak area changes over time; silica gel desiccants improve shelf life by reducing hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
